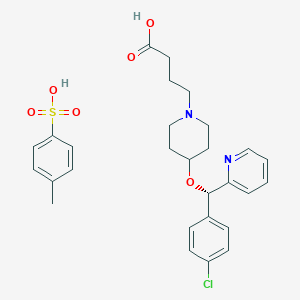
Bepotastine (tosylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bepotastine (tosylate) is a second-generation antihistamine primarily used to treat allergic conditions such as allergic rhinitis and urticaria. It is marketed under brand names like Talion and Bepreve. Bepotastine works by selectively inhibiting the histamine H1 receptor, thereby preventing the release of histamine from mast cells and alleviating allergic symptoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bepotastine is synthesized through a series of chemical reactions involving key intermediates. . The reaction conditions typically involve the use of solvents like methanol and catalysts such as palladium on carbon.
Industrial Production Methods
The industrial production of bepotastine besilate involves a wet granulation process using conventional wet granulators. This method is preferred due to its lower equipment requirements and the stability of the final product . The process includes steps like mixing, granulation, drying, and compression to form tablets.
Analyse Chemischer Reaktionen
Types of Reactions
Bepotastine undergoes various chemical reactions, including:
Oxidation: Involves the conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols using reducing agents like sodium borohydride.
Substitution: Halogenation reactions where chlorine atoms are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various intermediates like 4-chlorophenylpyridylmethanol and its derivatives, which are crucial for the synthesis of bepotastine .
Wissenschaftliche Forschungsanwendungen
Bepotastine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving histamine receptor antagonists.
Biology: Investigated for its effects on mast cell stabilization and eosinophil migration.
Industry: Employed in the development of sustained-release formulations to improve patient compliance.
Wirkmechanismus
Bepotastine exerts its effects by selectively antagonizing the histamine H1 receptor. This action prevents the binding of histamine to its receptor, thereby inhibiting the cascade of allergic reactions. Additionally, bepotastine stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues, reducing tissue damage and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: Another second-generation antihistamine used for similar indications.
Loratadine: Known for its non-sedating properties and long duration of action.
Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.
Uniqueness
Bepotastine is unique due to its rapid onset of action and minimal systemic absorption when used as an ophthalmic solution. It also has a high bioavailability and a favorable safety profile, making it suitable for both oral and topical administration .
Eigenschaften
Molekularformel |
C28H33ClN2O6S |
|---|---|
Molekulargewicht |
561.1 g/mol |
IUPAC-Name |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1 |
InChI-Schlüssel |
KQKKAOMHUQPSEP-BOXHHOBZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)
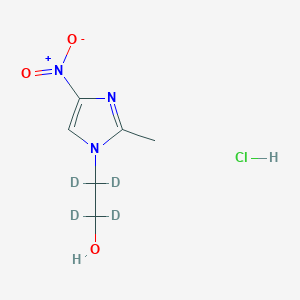
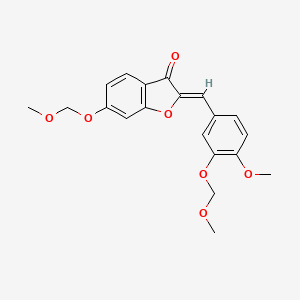
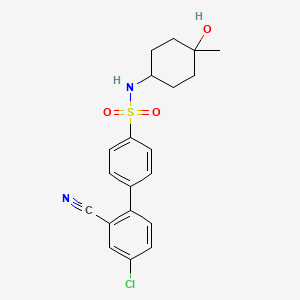
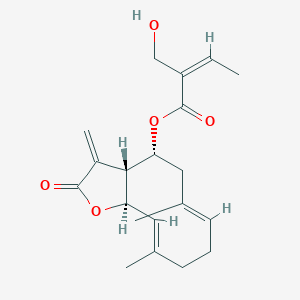
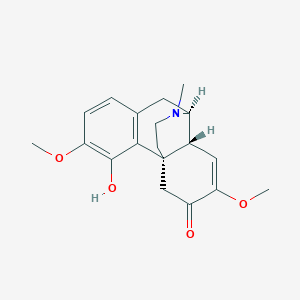
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
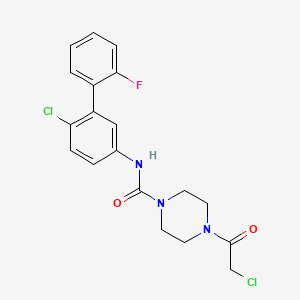
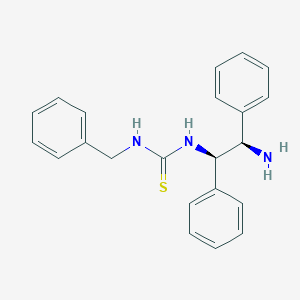
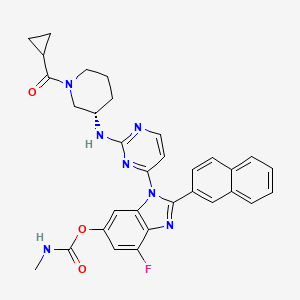

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
